molecular formula C19H29N3O4 B12696347 Einecs 298-477-5 CAS No. 93804-97-8

Einecs 298-477-5

Cat. No.: B12696347
CAS No.: 93804-97-8
M. Wt: 363.5 g/mol
InChI Key: UVFHTMREUGMRGI-HVDRVSQOSA-N
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Description

Chemical Reactions Analysis

Einecs 298-477-5 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into various reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

Einecs 298-477-5 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Einecs 298-477-5 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Einecs 298-477-5 can be compared with other similar compounds, such as:

Properties

CAS No.

93804-97-8

Molecular Formula

C19H29N3O4

Molecular Weight

363.5 g/mol

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H22N2O.C5H7NO3/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;7-4-2-1-3(6-4)5(8)9/h7-9H,5-6,10H2,1-4H3,(H,15,17);3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

UVFHTMREUGMRGI-HVDRVSQOSA-N

Isomeric SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C1CC(=O)NC1C(=O)O

Origin of Product

United States

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